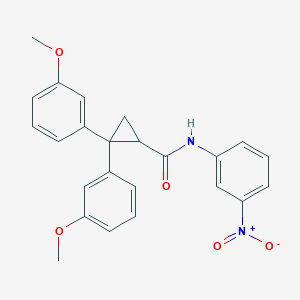
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropanecarboxamide, commonly known as BNPP, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique chemical properties, which make it an important tool in the study of various biological processes. In
作用机制
BNPP works by binding to the active site of serine proteases, preventing the enzyme from breaking down proteins. This inhibition of protease activity can have a wide range of effects on biological processes, depending on the specific protease being targeted. For example, inhibition of blood clotting proteases can lead to increased bleeding, while inhibition of inflammatory proteases can reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPP depend on the specific protease being targeted. Inhibition of blood clotting proteases can lead to increased bleeding, while inhibition of inflammatory proteases can reduce inflammation. Additionally, BNPP has been shown to have anti-tumor activity by inhibiting the activity of certain proteases involved in cancer progression.
实验室实验的优点和局限性
One of the main advantages of using BNPP in lab experiments is its specificity for serine proteases. This allows researchers to selectively target specific proteases and study their role in biological processes. However, one limitation of using BNPP is that it may not be effective against all serine proteases, and some proteases may be resistant to BNPP inhibition.
未来方向
There are many future directions for research involving BNPP. One potential area of study is the development of new protease inhibitors based on the structure of BNPP. By modifying the structure of BNPP, researchers may be able to develop more potent and selective inhibitors with improved efficacy. Additionally, BNPP may have applications in the development of new cancer therapies, as it has been shown to have anti-tumor activity in preclinical studies. Further research is needed to fully understand the potential of BNPP in cancer treatment.
合成方法
BNPP can be synthesized using a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate product is then reacted with cyclopropanecarboxylic acid to form BNPP. The synthesis of BNPP requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yields and purity.
科学研究应用
BNPP has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of BNPP is in the study of proteases, enzymes that break down proteins. BNPP is a protease inhibitor that specifically targets serine proteases, which are involved in many important biological processes, including blood clotting, inflammation, and immune response. By inhibiting serine proteases, BNPP can be used to study the role of these enzymes in various biological processes.
属性
IUPAC Name |
2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-20-10-3-6-16(12-20)24(17-7-4-11-21(13-17)31-2)15-22(24)23(27)25-18-8-5-9-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSQCKCPGWHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
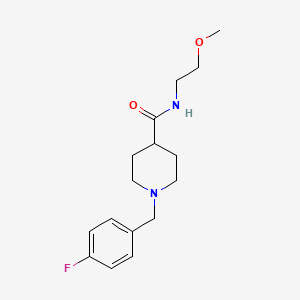
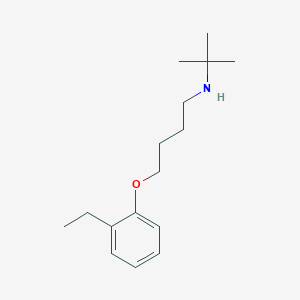
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
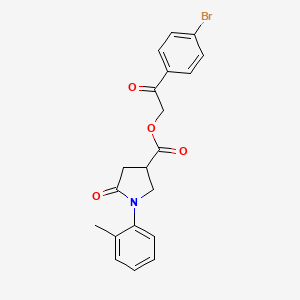
![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
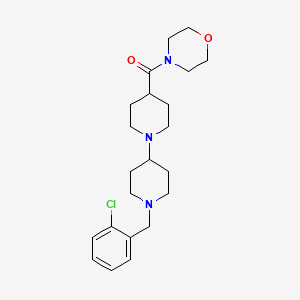
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)
![methyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5195403.png)
![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)